Cefoperazone Impurity B
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Overview
Description
Cefoperazone Impurity B is a byproduct or degradation product associated with the antibiotic cefoperazone. Cefoperazone is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Impurities such as this compound are often studied to ensure the safety, efficacy, and stability of the pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefoperazone Impurity B involves the synthesis of cefoperazone, followed by the isolation and identification of its impurities. The synthetic route typically includes the following steps:
Fermentation: The initial step involves the fermentation process to produce the core cephalosporin structure.
Chemical Modification: The core structure undergoes various chemical modifications to introduce specific functional groups.
Isolation of Impurities: During the synthesis of cefoperazone, impurities such as this compound are formed.
Industrial Production Methods: In industrial settings, the production of cefoperazone and its impurities involves large-scale fermentation and chemical synthesis. The process includes:
Fermentation: Large bioreactors are used for the fermentation process to produce the cephalosporin core.
Chemical Synthesis: The core structure is chemically modified in large reactors.
Purification: Impurities are separated and purified using advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Cefoperazone Impurity B undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Cefoperazone Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of cefoperazone.
Biology: Helps in understanding the metabolic pathways and degradation mechanisms of cephalosporin antibiotics.
Medicine: Ensures the safety and efficacy of cefoperazone by identifying and quantifying impurities.
Industry: Used in quality control processes to monitor the purity of cefoperazone during production.
Mechanism of Action
Comparison with Similar Compounds
Cefoperazone Impurity A: Another impurity associated with cefoperazone, differing in its chemical structure and properties.
Cefoperazone Impurity C: Similar to Impurity B but with distinct functional groups.
Cefoperazone Impurity D: Another related impurity with unique chemical characteristics.
Uniqueness: Cefoperazone Impurity B is unique due to its specific chemical structure and the conditions under which it is formed. Its study is crucial for ensuring the overall quality and safety of cefoperazone .
Properties
CAS No. |
711590-76-4 |
---|---|
Molecular Formula |
C25H26N9O8S2 |
Molecular Weight |
644,67 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Origin of Product |
United States |
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